N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine is a chemical compound that combines the structural features of adamantane and a substituted phenyl group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the 3,4-dimethoxyphenyl group introduces additional functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine typically involves the reaction of adamantan-1-amine with 3,4-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous acetonitrile or dimethylformamide
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the amine to a secondary or tertiary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-[(3,4-dihydroxyphenyl)methyl]adamantan-1-amine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism by which N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The adamantane core provides rigidity, while the 3,4-dimethoxyphenyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4,5-trimethoxyphenyl)methyl]adamantan-1-amine: Similar structure but with an additional methoxy group.
N-[(3,4-dihydroxyphenyl)methyl]adamantan-1-amine: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The combination of the adamantane core with the 3,4-dimethoxyphenyl group provides a balance of stability and functional versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-4-3-13(8-18(17)22-2)12-20-19-9-14-5-15(10-19)7-16(6-14)11-19/h3-4,8,14-16,20H,5-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLGHNRSQIUWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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